molecular formula C23H24ClN5OS B2519347 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-56-1

5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2519347
CAS No.: 898367-56-1
M. Wt: 453.99
InChI Key: BNXUJBXWQXSTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a phenyl group, a 4-(3-chlorophenyl)piperazine moiety, and an ethyl chain at position 2. The hydroxyl group at position 6 may enhance solubility or hydrogen-bonding interactions. While direct pharmacological data for this compound are unavailable, structural analogs suggest activity modulation via heterocyclic systems and substituent effects .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-4-3-5-8-16)28-13-11-27(12-14-28)18-10-6-9-17(24)15-18/h3-10,15,20,30H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXUJBXWQXSTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole and triazole ring system, which are known to contribute to various biological activities. The piperazine moiety is also significant for enhancing pharmacological effects. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC22H24ClN5OS
Molecular Weight431.97 g/mol
CAS NumberNot specified
SMILESClc1ccc(cc1)C(N2CCN(Cc3cccc(CN4CCN(CC4)C(c5ccccc5)c6ccc(Cl)cc6)c3)CC2)c7ccccc7

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives containing piperazine rings exhibit significant antiproliferative activity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces cell cycle arrest and apoptosis through the modulation of key proteins involved in cell survival pathways, such as the Bax/Bcl-2 ratio and caspase activation .
  • Targeting Metabolic Pathways : The thiazole and triazole moieties enable the compound to target multiple metabolic pathways in cancer cells, enhancing its efficacy as an anticancer agent. The sulfur atom in the thiazole ring improves lipid solubility, facilitating better membrane permeability .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from various studies:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induces cell cycle arrest at G2/M phase
HepG29.6Inhibits MMP2 and VEGFA expression
Vero Cells>50Selective toxicity towards cancer cells

These findings indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in treating various cancers:

  • Breast Cancer (MCF-7) : A study highlighted that modifications to the piperazine moiety significantly increased the antiproliferative activity against MCF-7 cells. For instance, substituting phenyl with a furoyl group enhanced activity from an IC50 of 10.10 µg/mL to 5.36 µg/mL .
  • Hepatocellular Carcinoma (HepG2) : The compound demonstrated potent growth inhibitory activity with an IC50 value indicating strong efficacy in inhibiting cell proliferation .
  • Safety Profile : Preliminary safety assessments indicated that at concentrations up to 10 µM, the compound did not exhibit hepatotoxic effects in HepG2 cells. However, higher concentrations resulted in significant cytotoxicity .

Scientific Research Applications

Biological Activities

Research indicates that 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits several pharmacological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties. The thiazole and triazole rings are known for their ability to disrupt microbial cell functions.
  • CNS Activity : The piperazine component suggests potential central nervous system activity, making it a candidate for treating psychiatric disorders or neurological conditions.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines in vitro.

Case Studies

Several studies have investigated the pharmacological potential of compounds similar to this compound:

  • Study on Antimicrobial Activity : A series of novel heterocyclic compounds were synthesized and evaluated for their antimicrobial activity against various bacterial strains. Compounds with thiazole and triazole rings exhibited promising results compared to standard antibiotics .
  • Cytotoxicity Assessment : Research involving derivatives showed significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to apoptosis induction and inhibition of tubulin polymerization .

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between the target compound and related derivatives:

Compound Name/CAS/Ref. Substituent (Aryl Group) Alkyl Group (Thiazolo-triazole) Molecular Formula Molecular Weight Notable Features/Activity Insights
Target Compound Phenyl Ethyl (C₂H₅) C₂₃H₂₂ClN₅OS* ~472.0* Lacks electron-withdrawing groups on phenyl; potential for hydrophobic interactions
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887219-89-8) 4-Fluorophenyl Ethyl (C₂H₅) C₂₃H₂₃ClFN₅OS 472.0 Fluorine substituent enhances electronegativity; may improve membrane permeability
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 869344-07-0) 4-Ethoxy-3-methoxyphenyl Methyl (CH₃) C₂₅H₂₈ClN₅O₃S 514.0 Ethoxy and methoxy groups increase steric bulk; likely reduces CNS penetration
NF1442 (Reference Compound) Quinoline-piperazine hybrid N/A C₃₄H₂₉Cl₂N₅O N/A IC₅₀ = 1.3 µM for Ca²⁺-ATPase inhibition; highlights 3-chlorophenylpiperazine's role in bioactivity

*Estimated based on structural similarity to CAS 887219-89-8 .

Impact of Substituents

  • Phenyl vs. Fluorine’s small size minimizes steric hindrance compared to bulkier substituents .
  • Ethyl vs. Methyl : The ethyl chain in the target compound and CAS 887219-89-8 may increase lipophilicity compared to the methyl group in CAS 869344-07-0, affecting pharmacokinetic properties like half-life .
  • Methoxy/Ethoxy Groups : CAS 869344-07-0’s 4-ethoxy-3-methoxyphenyl group likely reduces blood-brain barrier penetration due to increased polarity and molecular weight .

Analytical Characterization

  • ESI-MS : Analogues like CAS 869344-07-0 show [M+H]+ peaks at m/z 514.0, consistent with molecular weight .
  • ¹H NMR : Key signals for 3-chlorophenylpiperazine (δ 6.8–7.3 ppm) and thiazolo-triazole protons (δ 2.5–3.5 ppm) confirm structural integrity .

Pharmacological Potential and Limitations

  • 3-Chlorophenylpiperazine Moiety : Present in NF1442 (IC₅₀ = 1.3 µM), this group is critical for Ca²⁺-ATPase inhibition, suggesting similar targets for the target compound .
  • Hydroxyl Group : The -OH at position 6 may confer antioxidant activity or enable hydrogen bonding, as seen in urea derivatives with triazole-thiadiazole cores .
  • Limitations : Lack of substituents like fluorine or methoxy may reduce selectivity compared to analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.